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Compound of Interest

(5-Fluoro-3-methylpyridin-2-
Compound Name:

YL)methanamine
CAS No.: 886365-60-2
Cat. No.: B13671406

Get Quote

Executive Summary

The molecular formula C7H9FN2 (Molecular Weight: 140.16 g/mol ) encompasses a highly
versatile class of fluorinated pyridine derivatives[1]. As a Senior Application Scientist, |
frequently utilize these compounds—specifically isomers like (5-Fluoro-6-methylpyridin-2-
yl)methanamine[2] and (3-Fluoro-4-methylpyridin-2-yl)methanamine[3]—as foundational
building blocks in the design of targeted therapeutics.

The strategic placement of a fluorine atom on the pyridine ring is not arbitrary. Fluorine's high
electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of
the adjacent basic amine, thereby enhancing membrane permeability. Simultaneously, the
methyl group provides steric shielding against metabolic oxidation, making this specific
C7H9FN2 scaffold highly desirable in medicinal chemistry[2].

Physicochemical Profiling & Structural Elucidation
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To effectively utilize C7THIOFN2 derivatives, one must understand how the regiochemistry of the
substituents dictates the molecule's physical properties. The table below summarizes the
quantitative data for key isomers.

Table 1: Physicochemical Profiling of C7TH9FN2 Derivatives

Compound CAS Molecular Structural
] Exact Mass TPSA (A?

Name Number Weight Role
(5-Fluoro-6-
methylpyridin Kinase

e 1256787-77-
-2- . 140.16 g/mol 140.075 Da 38.9 inhibitor
yl)methanami scaffold
ne
(38-Fluoro-4-
methylpyridin Ortho-
-2- 756807-57-5 140.16 g/mol 140.075 Da 38.9 substituted
yl)methanami building block
ne
2-

) Aniline
(Aminomethyl )
-4 771572-99-7 140.16 g/mol 140.075 Da 46.0 isomer

- comparison

fluoroaniline

Data supported by [2],[3], and .

Synthetic Methodologies and Mechanistic Pathways

The synthesis of a specific C7TH9FN2 isomer, such as (5-Fluoro-6-methylpyridin-2-

yl)methanamine, requires a highly controlled sequence to ensure strict regioselectivity[2].

» Fluorination: The synthesis typically begins with 5-amino-6-methylpyridine. A Balz-

Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate

salt) introduces the fluorine atom. Causality: This method is chosen because it avoids the

poor regiocontrol and harsh conditions typical of direct electrophilic fluorination on electron-

deficient pyridine rings.
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» Cyanation: A Minisci-type C-H activation introduces a nitrile group at the 2-position.
Causality: The methyl group at C6 sterically and electronically blocks that position, directing
the radical attack exclusively to the C2 position.

e Reduction: The nitrile is reduced to the primary amine using Raney Nickel and hydrogen gas.
Causality: Catalytic hydrogenation with Raney Ni prevents the unwanted defluorination that
frequently occurs when using stronger, unselective reducing agents like LiIAIH4.

5-Amino-6-methylpyridine NaNO2, HF Balz-Schiemann HCN, Radical Minisci C-H Raney Ni, H2 Catalytic Workup (5-Fluoro-6-methylpyridin-2-yl)
(Starting Material) Fluorination Cyanation Hydrogenation methanamine (C7H9FN2)

Click to download full resolution via product page

Regioselective synthetic workflow for C7THOFN2 pyridine derivatives.

Experimental Protocol: Self-Validating Analytical
Characterization

To ensure the integrity of the synthesized C7H9FN2 derivative, a self-validating analytical
workflow is mandatory. This protocol cross-verifies molecular weight via LC-MS and
regiochemistry via NMR.

Step 1: Sample Preparation

» Action: Dissolve 1.0 mg of the synthesized C7TH9FN2 compound in 1.0 mL of LC-MS grade
Methanol.

o Causality: Methanol ensures complete dissolution of the polar primary amine while remaining
highly compatible with electrospray ionization (ESI) droplet desolvation[1].

Step 2: UPLC-MS Analysis (Molecular Weight Validation)
e Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 um).

» Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in
Acetonitrile (B).
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e Detection: ESI+ mode.

 Validation Logic: The presence of a sharp peak at m/z 141.08 [M+H]+ directly confirms the
exact mass (140.075 Da) of the C7HIOFN2 structure[1]. The formic acid facilitates the
protonation of the primary amine, maximizing signal intensity and ensuring a clean spectrum.

Step 3: Multinuclear NMR Spectroscopy (Structural Regiochemistry)

Solvent: Deuterated Chloroform (CDCI3) or DMSO-d6.

o 1H NMR: Identify the singlet of the methyl group (~2.3 ppm) and the singlet/doublet of the
methylene protons (~3.9 ppm).

e 19F NMR: A distinct signal (typically around -120 to -130 ppm) will be observed.

 Validation Logic: The coupling constant (J-coupling) between the fluorine atom and the
adjacent aromatic protons in the 1H NMR spectrum definitively proves the relative
positioning of the F, CH3, and CH2NH2 groups on the pyridine ring. If the substitution pattern
is incorrect (e.g., an isomer like 2-(aminomethyl)-4-fluoroaniline), the splitting pattern will
immediately reveal the structural flaw.

Applications in Drug Development

Fluoromethylpyridinemethanamines are frequently utilized as key pharmacophores in the
development of targeted therapies[2]. The primary amine serves as an excellent hydrogen
bond donor and acceptor, which is crucial for interacting with the hinge region of kinases (such
as Pim kinases in oncology research). Furthermore, the strategic inclusion of the fluorine atom
enhances the metabolic stability of the pyridine core, preventing rapid cytochrome P450-
mediated oxidation—a common pharmacokinetic liability in unfluorinated analogs[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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